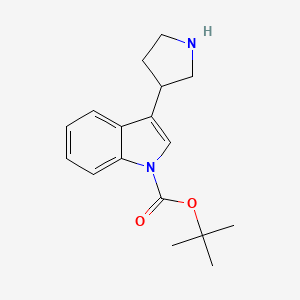
Butyric heptaacetatyl-lactoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric heptaacetatyl-lactoside is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple acetyl groups attached to a butyric acid backbone, making it a versatile molecule for various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric heptaacetatyl-lactoside typically involves the acetylation of butyric acid derivatives. The process begins with the preparation of butyric acid, which can be obtained through the fermentation of sugars using specific bacterial strains such as Clostridium butyricum . The butyric acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the butyric acid molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation processes followed by chemical acetylation. The fermentation process is optimized to maximize the yield of butyric acid, which is then purified and subjected to acetylation. The acetylation reaction is typically carried out in large reactors equipped with temperature and pressure control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Butyric heptaacetatyl-lactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, resulting in the formation of butyric alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups such as halogens or amines, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while amination reactions may involve ammonia or amine derivatives.
Major Products
The major products formed from these reactions include butyric acid derivatives, butyric alcohols, and various substituted butyric compounds. These products have diverse applications in the chemical, pharmaceutical, and food industries.
Aplicaciones Científicas De Investigación
Butyric heptaacetatyl-lactoside has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential role in cellular metabolism and as a signaling molecule in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of metabolic disorders.
Mecanismo De Acción
The mechanism of action of butyric heptaacetatyl-lactoside involves its interaction with various molecular targets and pathways. The compound is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function . This epigenetic regulation can result in anti-inflammatory effects, modulation of metabolic pathways, and potential therapeutic benefits in various diseases.
Comparación Con Compuestos Similares
Similar Compounds
Butyric acid: A simpler form of butyric heptaacetatyl-lactoside, used in similar applications but with fewer functional groups.
Butyric anhydride: Another derivative of butyric acid, used primarily in chemical synthesis.
Butyric alcohol: A reduced form of butyric acid, used in the production of fragrances and flavorings.
Uniqueness
This compound stands out due to its multiple acetyl groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex organic molecules and for applications requiring specific functional group modifications .
Propiedades
Fórmula molecular |
C30H42O20 |
|---|---|
Peso molecular |
722.6 g/mol |
Nombre IUPAC |
4-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C30H42O20/c1-13(31)41-11-20-23(43-15(3)33)25(44-16(4)34)28(47-19(7)37)30(49-20)50-24-21(12-42-14(2)32)48-29(40-10-8-9-22(38)39)27(46-18(6)36)26(24)45-17(5)35/h20-21,23-30H,8-12H2,1-7H3,(H,38,39) |
Clave InChI |
NTNRPTIODYMBSL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



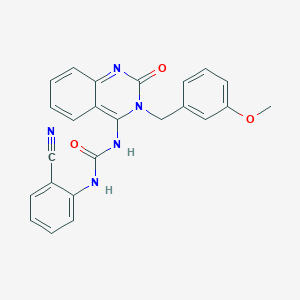
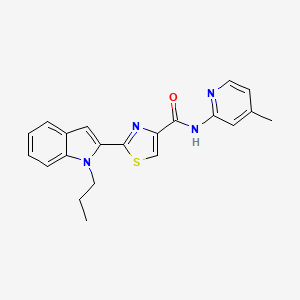

![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14114362.png)
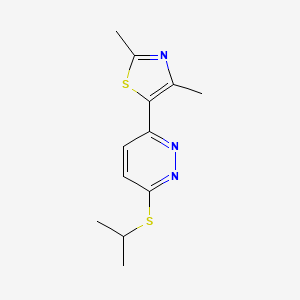
![N-(4-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114373.png)

![(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14114390.png)
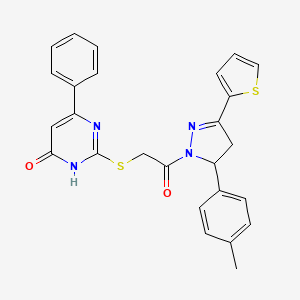
![(5S,5aR,8aS,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14114404.png)

![(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate](/img/structure/B14114415.png)
